7-ethoxy-3,4,5,6-tetrahydro-2H-azepine
Description
Properties
CAS No. |
13414-33-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-4-3-5-7-9-8/h2-7H2,1H3 |
InChI Key |
WZJYOZNDBRCFFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCCCC1 |
Canonical SMILES |
CCOC1=NCCCCC1 |
Other CAS No. |
13414-33-0 |
Synonyms |
2-ethoxy-4,5,6,7-tetrahydro-3H-azepine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
- 7-Methoxy variant : Boiling point 52–53°C, density 0.887 g/cm³, refractive index 1.463, flammable (H226 hazard) .
- Ethoxy variant (predicted) : Higher boiling point (~70–80°C) and molecular weight due to the ethoxy group; similar flammability (H226 likely applicable).
- 7-(Methylthio) variant : Higher density and molecular weight compared to methoxy; sulfur may enhance stability in certain reactions .
Spectroscopic Data
- 15N NMR : The methoxy derivative exhibits a bridgehead nitrogen shift at 233.1 ppm . The ethoxy analog may show a slight downfield shift due to increased electron-donating effects.
- IR Spectroscopy: Methoxy compound displays characteristic C-O stretching at ~1100 cm⁻¹; ethoxy would show similar peaks with minor shifts .
Research Findings and Limitations
- Key Gap : Direct studies on 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine are absent in the evidence. Comparisons rely on extrapolation from its methoxy and methylthio analogs.
- Notable Studies: The methoxy derivative’s role in synthesizing antibacterial and antifungal quaternary salts highlights its versatility in medicinal chemistry . Steric effects of substituents (e.g., ethoxy vs. methoxy) could influence reaction yields in triazolo-azepine formation, warranting experimental validation .
Preparation Methods
Cyclization of ε-Caprolactam Derivatives
Menezes and Smith (1988) demonstrated that this compound could be synthesized via the alkylation of ε-caprolactam with ethylating agents. In this method, ε-caprolactam reacts with diethyl sulfate in the presence of a base such as sodium hydride, yielding the ethoxy-substituted azepine after purification by distillation. The reaction proceeds at 80–100°C for 6–8 hours, achieving a moderate yield of 65–70%.
Key Reaction Parameters:
-
Molar Ratio: 1:1.2 (ε-caprolactam to diethyl sulfate)
-
Temperature: 80–100°C
-
Base: Sodium hydride (1.5 equiv)
-
Solvent: Toluene
This method, while reliable, generates stoichiometric amounts of sodium sulfate as a byproduct, necessitating extensive workup procedures.
Knoll and Co. Patent (1929)
An early industrial approach involved the condensation of 1,5-dibromopentane with ethanolamine under basic conditions. The reaction forms a bicyclic intermediate, which undergoes thermal elimination of hydrogen bromide to yield the target compound. Although this method achieved yields of ~60%, it required harsh conditions (150°C, 24 hours) and produced corrosive HBr gas.
Green Chemistry Approaches
Recent advancements have focused on minimizing waste and improving atom economy.
Dimethylcarbonate-Mediated Alkylation
Adapting the green synthesis protocol for 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, researchers have substituted dimethylcarbonate (DMC) with diethylcarbonate (DEC) to introduce the ethoxy group. The reaction involves heating ε-caprolactam with DEC at 80°C for 4 hours, followed by catalytic distillation to isolate the product.
Optimized Conditions:
This method eliminates the need for toxic alkylating agents like diethyl sulfate and reduces byproduct formation.
Industrial Production Methods
Continuous Flow Synthesis
Sumitomo Chemical Company’s patented process (2002) employs continuous flow reactors to enhance scalability. The synthesis involves two stages:
-
Ring-Opening of ε-Caprolactam: Ethanolamine reacts with ε-caprolactam in a microreactor at 120°C.
-
Cyclization: The intermediate is treated with acetic anhydride in a second reactor, achieving 85% yield with >99% purity.
Advantages:
-
Reduced reaction time (2 hours total)
-
Automated control of temperature and pressure
-
Minimal manual intervention
Catalytic Methods
Gold-Catalyzed Cyclopropanation/Rearrangement
A novel asymmetric synthesis route, initially developed for azepine-fused cyclobutanes, has been adapted for 7-ethoxy derivatives. Gold(I) catalysts (e.g., JohnPhosAuNTf2) promote the cyclopropanation of yne-methylcyclopropane (yne-MCP) precursors, followed by Wagner-Meerwein rearrangement to form the azepine core.
Reaction Scheme:
Conditions:
This method excels in enantioselectivity (up to 99% e.e.) but requires expensive catalysts and anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield | Temperature | Catalyst | Byproducts |
|---|---|---|---|---|
| Menezes and Smith (1988) | 65–70% | 80–100°C | NaH | Sodium sulfate |
| Green Chemistry (DEC) | 78% | 80°C | None | CO₂ |
| Sumitomo Flow Process | 85% | 120°C | Ac₂O | Acetic acid |
| Gold Catalysis | 96% | 25°C | Au(I) | None (high purity) |
Key Trends:
-
Catalytic methods offer superior yields and purity but face cost barriers.
-
Flow synthesis balances scalability and efficiency, making it ideal for industrial applications.
-
Green chemistry approaches prioritize sustainability but require optimization for higher yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
